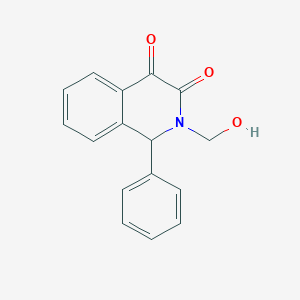![molecular formula C13H13O5P B14350547 Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- CAS No. 94317-89-2](/img/structure/B14350547.png)
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its structural analogy with phosphate moieties and its coordination or supramolecular properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- can be synthesized through various methods. One common approach involves the reaction of phosphorous acid (H₃PO₃) with appropriate organic substrates. The Kabachnik–Fields reaction and the Pudovik reaction are often employed to alkylate phosphonic acid, leading to the formation of aminophosphonates . Another method involves the Michaelis–Arbuzov reaction, where phosphonic esters are prepared using alkyl halides and trialkyl phosphites .
Industrial Production Methods
Industrial production of phosphonic acids typically involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are efficient and widely used in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert phosphonic acids to phosphinic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphinic acids, and substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is employed in the study of enzyme inhibition and as a probe for biological systems.
Medicine: Phosphonic acid derivatives are investigated for their potential as antiviral and anticancer agents.
Wirkmechanismus
The mechanism of action of phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- involves its ability to form strong coordination bonds with metal ions and biological molecules. This property allows it to inhibit enzymes by binding to their active sites and to act as a chelating agent in various applications . The molecular targets and pathways involved include metal ion coordination and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- is unique due to its specific structural features and reactivity. Similar compounds include:
Aminophosphonic acids: These compounds have similar coordination properties but differ in their functional groups.
Organometallic phosphonic acids: These compounds contain metal-phosphorus bonds and are used in different applications.
Bisphosphonates: These compounds are used in medicine for bone targeting and have different structural features compared to phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-.
Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]- stands out due to its unique combination of hydroxyl and aromatic groups, which confer specific reactivity and applications .
Eigenschaften
| 94317-89-2 | |
Molekularformel |
C13H13O5P |
Molekulargewicht |
280.21 g/mol |
IUPAC-Name |
[(2-hydroxyphenoxy)-phenylmethyl]phosphonic acid |
InChI |
InChI=1S/C13H13O5P/c14-11-8-4-5-9-12(11)18-13(19(15,16)17)10-6-2-1-3-7-10/h1-9,13-14H,(H2,15,16,17) |
InChI-Schlüssel |
KFYOXBASHUNCHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(OC2=CC=CC=C2O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-ethyl-1-(oxolan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14350479.png)
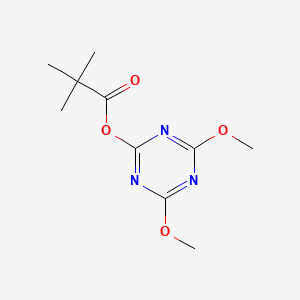

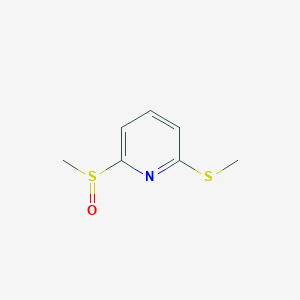
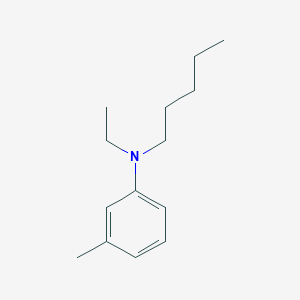
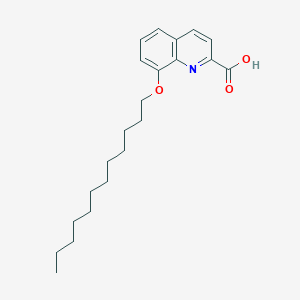
![4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14350513.png)


